molecular formula C5H5IN2 B1302334 4-Amino-3-iodopyridine CAS No. 88511-27-7

4-Amino-3-iodopyridine

Cat. No. B1302334
CAS RN: 88511-27-7
M. Wt: 220.01 g/mol
InChI Key: ZGOCEDVVZKFHSY-UHFFFAOYSA-N
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Patent
US06583134B2

Procedure details

To a solution of 4-Amino-3-iodopyridine (2.2 g, 10.00 mMol) in acetonitrile (25 ml), was added dropwise trifluoroacetic anhydride (2.53 g, 1.674 ml) at 0° C. followed by addition of potassium carbonate (4.14 g, 30 mMol). The mixture was stirred at room temperature for 10 min. To the resulting suspension was added bis(triphenylphosphine)-palladium(II)chloride (0.175 g, 0.25 mMol), copper(I)iodide (0.095 g, 0.50 mMol) and 5-chloro-1-pentyne (1.23 g, 12.00 mMol) and the mixture was heated to reflux under argon for 3 h. The mixture was cooled to room temperature and partitioned between water and ethyl acetate. The phases were separated. The organic phase was extracted with water at pH 1.00. The acidic aqueous phase was mixed with dichloromethane and the pH was raised to 10 by addition of 2N NaOH. The phases were separated and the organic phase was dried over sodium sulfate. The solvent was evaporated and the residue was taken up in acetonitrile (20 ml). To the brownish solution was added sodium iodide (3.00 g, 20 mMol) and sodium hydride (ca 55% 0.873 g, 20 mMol) and the mixture was stirred at room temperature for 2 h. The mixture was poured onto ice and partitioned between water and ethyl acetate (100 ml water 100 ml ethyl acetate). The phases were separated. The organic phase was extracted with water at pH 1.00 (5×50 ml). The combined acidic aqueous phases were mixed with dichloromethane (100 ml) and the pH was raised to 10 by addition of 2N NaOH. The phases were separated and the organic phase was dried over sodium sulfate. The solvent was evaporated and the title compound (0.81 g, 51% of theory) was obtained as a brownish solid. For analytical purposes a sample was recrystallised from t-butylmethylether to afford light brown crystals melting at 95-96° C.; Found C, 75.93; H. 6.32; N,17.80%. C10H10N2 requires: C, 75.92; H, 6.37; N, 17.71%
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.674 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.873 g
Type
reactant
Reaction Step Three
Quantity
1.23 g
Type
reactant
Reaction Step Four
Quantity
0.175 g
Type
catalyst
Reaction Step Four
Quantity
0.095 g
Type
catalyst
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1I.FC(F)(F)C(OC(=O)C(F)(F)F)=O.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:29][CH2:30][CH2:31][C:32]#[CH:33].[I-].[Na+].[H-].[Na+]>C(#N)C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Cu]I>[CH2:31]1[C:30]2=[CH:29][C:3]3[CH:4]=[N:5][CH:6]=[CH:7][C:2]=3[N:1]2[CH2:33][CH2:32]1 |f:2.3.4,6.7,8.9,11.12.13|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
NC1=C(C=NC=C1)I
Name
Quantity
1.674 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
4.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.873 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
1.23 g
Type
reactant
Smiles
ClCCCC#C
Name
Quantity
0.175 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Name
Quantity
0.095 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with water at pH 1.00
ADDITION
Type
ADDITION
Details
The acidic aqueous phase was mixed with dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
the pH was raised to 10 by addition of 2N NaOH
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate (100 ml water 100 ml ethyl acetate)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with water at pH 1.00 (5×50 ml)
ADDITION
Type
ADDITION
Details
The combined acidic aqueous phases were mixed with dichloromethane (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the pH was raised to 10 by addition of 2N NaOH
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1CCN2C1=CC=1C=NC=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.